5-(3-bromophenyl)-4-(4-chlorobenzoyl)-3-hydroxy-1-(thiazol-2-yl)-1H-pyrrol-2(5H)-one
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Description
5-(3-bromophenyl)-4-(4-chlorobenzoyl)-3-hydroxy-1-(thiazol-2-yl)-1H-pyrrol-2(5H)-one is a useful research compound. Its molecular formula is C20H12BrClN2O3S and its molecular weight is 475.74. The purity is usually 95%.
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Scientific Research Applications
Chemical Synthesis and Reactions
5-Aryl-3-hydroxy-1-(thiazol-2-yl)-4-(2-thienoyl)-1,5-dihydro-2H-pyrrol-2-ones, which are structurally similar to the compound , have been utilized in chemical reactions to form pyrrolo[3,4-b]quinolin-3-ones. This process involves reacting with meta-phenylenediamine or 3-aminophenol, leading to various derivatives confirmed by spectroscopy methods (Gein, Mar'yasov, & Gein, 2015).
Synthesis of Novel Derivatives
Research on compounds structurally related to 5-(3-bromophenyl)-4-(4-chlorobenzoyl)-3-hydroxy-1-(thiazol-2-yl)-1H-pyrrol-2(5H)-one has led to the synthesis of novel derivatives. For instance, the synthesis of 3-(2-(5-(benzylideneamino)-3-phenyl-1H-pyrazol-1-yl)thiazol-4-yl)-4-hydroxy-6-methyl-2H-pyran-2-one derivatives was achieved through a one-pot, four-component reaction, showcasing the compound's potential in creating new chemical entities (Bade & Vedula, 2015).
Biomedical Applications
Compounds similar to this compound have been explored for their biomedical applications. Specifically, an electrochemically induced multicomponent transformation involving 3-(4-bromophenyl)isoxazol-5(4H)-one yielded a new compound with potential for regulating inflammatory diseases, as indicated by docking studies (Ryzhkova, Ryzhkov, & Elinson, 2020).
Structural Characterization
The structural characterization of similar compounds has been a significant area of research. For example, the synthesis and structural characterization of isostructural thiazoles, which share a similar structural framework with the target compound, have been conducted, highlighting the compound's relevance in structural chemistry (Kariuki, Abdel-Wahab, & El‐Hiti, 2021).
Properties
IUPAC Name |
(4E)-5-(3-bromophenyl)-4-[(4-chlorophenyl)-hydroxymethylidene]-1-(1,3-thiazol-2-yl)pyrrolidine-2,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12BrClN2O3S/c21-13-3-1-2-12(10-13)16-15(17(25)11-4-6-14(22)7-5-11)18(26)19(27)24(16)20-23-8-9-28-20/h1-10,16,25H/b17-15+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGAQPHLDQMVISM-BMRADRMJSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C2C(=C(C3=CC=C(C=C3)Cl)O)C(=O)C(=O)N2C4=NC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)Br)C2/C(=C(/C3=CC=C(C=C3)Cl)\O)/C(=O)C(=O)N2C4=NC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12BrClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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